4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone
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Overview
Description
4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone is a complex organic compound that features a combination of several heterocyclic structures
Mechanism of Action
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively, making them important targets for antimicrobial agents.
Mode of Action
The compound interacts with its targets by binding to the active sites of both the Enoyl ACP Reductase and DHFR enzymes . This interaction inhibits the activity of these enzymes, disrupting critical biochemical processes in the bacteria.
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the bacterial fatty acid synthesis pathway, which is essential for bacterial cell membrane formation. Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for DNA synthesis and cell division . The disruption of these pathways leads to the death of the bacteria.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of bacterial cell membrane formation and DNA synthesis, leading to bacterial cell death . This results in the compound’s antibacterial and antitubercular properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or heterocyclic groups.
Scientific Research Applications
4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities.
Pyrrole Derivatives: Known for their diverse medicinal properties and used in the synthesis of various pharmaceuticals.
Pyrazole Derivatives: Often used in drug development due to their ability to interact with multiple biological targets.
Uniqueness
4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone is unique due to its complex structure, which combines multiple heterocyclic systems
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O2S2/c1-18-8-9-19(2)32(18)24-14-15-36-28(24)23-16-26-30-17-25(37(34,35)22-12-10-21(29)11-13-22)27(33(26)31-23)20-6-4-3-5-7-20/h3-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAQEPUVZKCUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4C5=CC=CC=C5)S(=O)(=O)C6=CC=C(C=C6)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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